molecular formula C11H11BrIN3O B1383125 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416712-91-8

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1383125
M. Wt: 408.03 g/mol
InChI Key: CDUYHTAPAOBNIX-UHFFFAOYSA-N
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Description

The compound “7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound. It contains a pyrazolo[3,4-c]pyridine ring which is a tricyclic system with two nitrogen atoms in the ring. It also has a tetrahydro-2H-pyran-2-yl group attached to it. The compound is halogenated with bromine and iodine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-c]pyridine core, a tetrahydro-2H-pyran-2-yl group, and halogen atoms (bromine and iodine). The presence of these functional groups and atoms would significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine and iodine atoms could be replaced via nucleophilic substitution reactions. The tetrahydro-2H-pyran-2-yl group could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms would increase its molecular weight and could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound is utilized as a building block in synthesizing various sulfonamide derivatives, which are found to be significantly active against both Gram-positive and Gram-negative bacterial strains. These compounds also possess moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Derivative Formation for Biological Applications

Derivatives of this compound are used in constructing new polyheterocyclic ring systems. These derivatives show potential in forming compounds with biomedical applications, including antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antiproliferative Activity

Certain derivatives exhibit antiproliferative activity against various cancer cell lines. They are involved in inducing apoptosis and have potential applications in cancer therapy (Razmienė et al., 2021).

Anticancer Agent Development

This compound is used in the synthesis of organometallic complexes known as potential cyclin-dependent kinase (Cdk) inhibitors. The structure-activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells are explored using these complexes (Stepanenko et al., 2011).

Safety And Hazards

As with any chemical compound, handling “7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUYHTAPAOBNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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